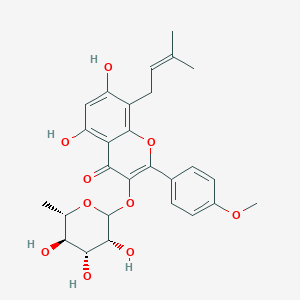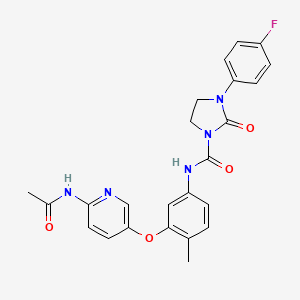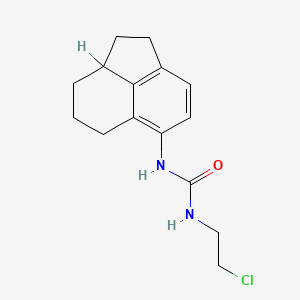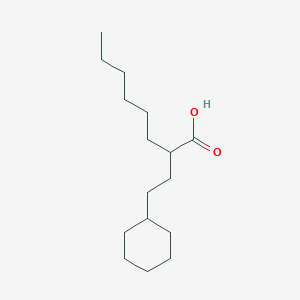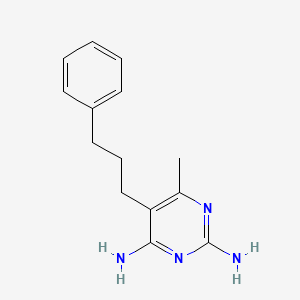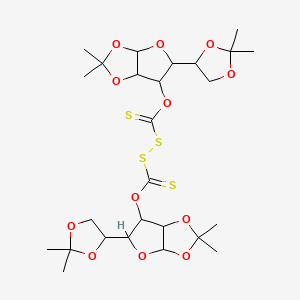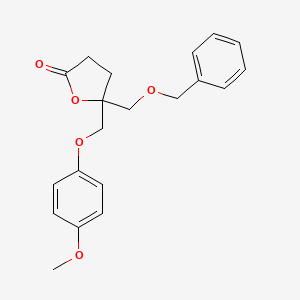
5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” is a complex organic compound that features a dihydrofuran ring substituted with benzyloxy and methoxyphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of benzyloxy and methoxyphenoxy groups: These groups can be introduced via nucleophilic substitution reactions using benzyl alcohol and 4-methoxyphenol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy and methoxyphenoxy groups.
Reduction: Reduction reactions could target the dihydrofuran ring or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding aldehydes or ketones, while reduction could lead to alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug development:
Biochemical studies: Used in studies to understand biochemical pathways and interactions.
Medicine
Therapeutic agents: Potential use as a therapeutic agent for various diseases.
Diagnostic tools: Could be used in the development of diagnostic assays.
Industry
Material science: Applications in the development of new materials with specific properties.
Chemical manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((benzyloxy)methyl)-5-((4-hydroxyphenoxy)methyl)dihydrofuran-2(3H)-one
- 5-((benzyloxy)methyl)-5-((4-chlorophenoxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
The unique combination of benzyloxy and methoxyphenoxy groups in “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
I
Propriétés
Formule moléculaire |
C20H22O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-[(4-methoxyphenoxy)methyl]-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C20H22O5/c1-22-17-7-9-18(10-8-17)24-15-20(12-11-19(21)25-20)14-23-13-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Clé InChI |
MRMRGADDZCSZSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2(CCC(=O)O2)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


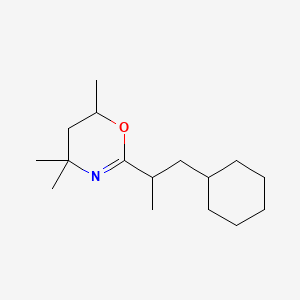
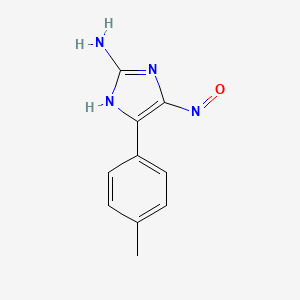
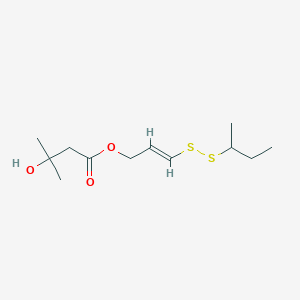
![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)

